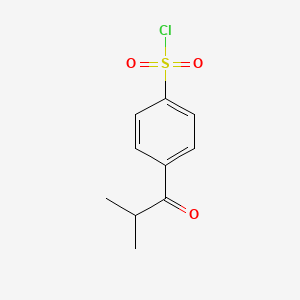![molecular formula C21H20N2O3 B1423390 N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 377061-64-8](/img/structure/B1423390.png)
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Overview
Description
“N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide” is a chemical compound with the linear formula C21H20N2O3 . It has a molecular weight of 348.405 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C21H20N2O3 . Further structural analysis would require more specific data or computational chemistry techniques which are not available in the current context.Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.405 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .Scientific Research Applications
Anticancer Research
Quinoline derivatives have been extensively studied for their anticancer properties. The compound’s ability to intercalate with DNA makes it a candidate for designing novel anticancer drugs that target DNA replication and transcription processes .
Antimicrobial Activity
The structural complexity of quinolines allows them to interact with various microbial enzymes and receptors, potentially inhibiting the growth of bacteria and fungi. This makes them valuable in the development of new antimicrobial agents .
Anti-inflammatory Applications
Due to the compound’s structural similarity to known anti-inflammatory agents, it may serve as a lead compound in the synthesis of new medications aimed at reducing inflammation through the inhibition of pro-inflammatory cytokines .
Neuroprotective Effects
Compounds with quinoline motifs have shown promise in neuroprotection, particularly in the prevention of neurodegenerative diseases. This compound could be pivotal in creating drugs that protect nerve cells against damage .
Antidiabetic Potential
The quinoline core is present in several antidiabetic drugs. Research into this compound could lead to the development of novel antidiabetic medications that regulate blood sugar levels more effectively .
Cardiovascular Drug Development
Quinoline derivatives can act on various cardiovascular targets, including ion channels and receptors, suggesting potential applications in treating heart diseases .
Antituberculosis Activity
Given the urgent need for new antituberculosis drugs, the compound’s potential to inhibit mycobacterial growth could be explored further, contributing to the fight against tuberculosis .
Antiviral Research
The compound’s structure may allow it to interfere with viral replication mechanisms, offering a pathway to new antiviral drugs, especially in the context of emerging infectious diseases .
Future Directions
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-6-3-10-16(13(12)2)22-20(25)17-19(24)15-9-4-7-14-8-5-11-23(18(14)15)21(17)26/h3-4,6-7,9-10,24H,5,8,11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWTPYFEAWZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
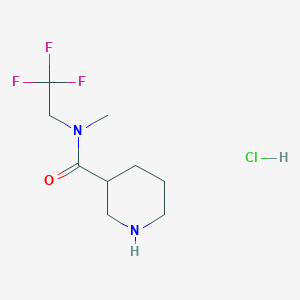
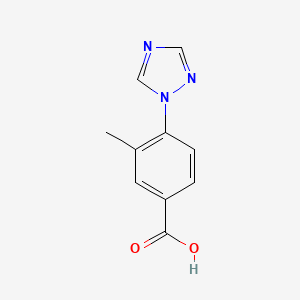

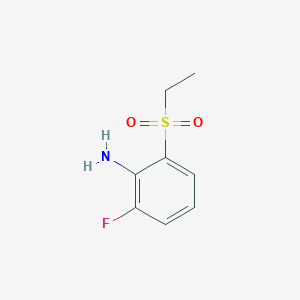
![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
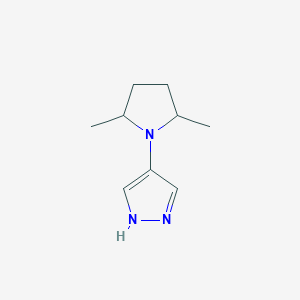
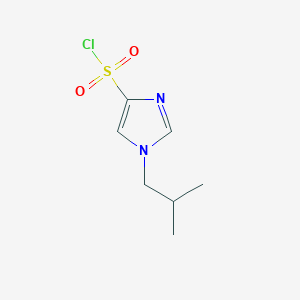

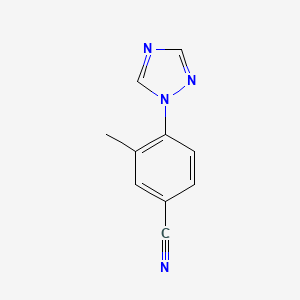
![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
